chemical properties of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
chemical properties of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
An In-depth Technical Guide to the Chemical Properties of 1-(Difluoromethyl)-3-(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1][2] The strategic introduction of fluorine atoms into these heterocyclic systems can dramatically enhance their pharmacological profiles, improving properties such as metabolic stability, binding affinity, and lipophilicity.[3][4] This guide focuses on 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole, a molecule embodying the synergistic benefits of both the pyrazole core and extensive fluorination. Its unique electronic properties and structural features make it a compound of significant interest for the development of novel fungicides, pharmaceuticals, and advanced materials.[1][5] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, designed to serve as a technical resource for professionals in the field.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole is a five-membered aromatic heterocycle featuring two distinct fluorine-containing substituents: a difluoromethyl (-CHF₂) group at the N1 position and a trifluoromethyl (-CF₃) group at the C3 position.
Caption: Structure of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole.
The strong electron-withdrawing nature of the -CHF₂ and -CF₃ groups significantly influences the electron density of the pyrazole ring, impacting its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₅H₃F₅N₂ | --- |
| Molecular Weight | 198.09 g/mol | --- |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on analogs like 3-(trifluoromethyl)pyrazole. |
| Boiling Point | ~140-160 °C | Extrapolated from related fluorinated pyrazoles. |
| LogP (Octanol-Water) | 1.8 - 2.5 | Fluorination increases lipophilicity. Estimated from similar structures. |
| pKa (acidic) | ~7.0 - 8.0 | The N-H proton of the pyrazole ring. The electron-withdrawing groups increase acidity compared to unsubstituted pyrazole. |
| TPSA | 17.82 Ų | Calculated for 1-(difluoromethyl)-3-methyl-1H-pyrazole, expected to be similar.[8] |
Synthesis and Mechanistic Insights
A robust and efficient synthesis is critical for the exploration of any new chemical entity. While a specific published route for 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole is not prominent, a highly plausible and effective strategy involves a [3+2] cycloaddition reaction. This approach is a cornerstone for constructing pyrazole rings and is well-documented for fluorinated precursors.[9][10][11]
The proposed synthesis involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with difluoromethylhydrazine. The hydrazine can be generated in situ from a more stable precursor to ensure safety and reactivity.
Proposed Synthetic Workflow
Caption: Workflow for the proposed synthesis of the target molecule.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a representative methodology based on established procedures for analogous compounds.[12]
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Reagent Preparation: To a solution of a stable difluoromethylhydrazine precursor, such as Di-tert-butyl 1-(difluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq), in a suitable solvent (e.g., Dichloromethane), add a strong acid (e.g., TFA or HCl in Dioxane, 5.0 eq) at 0 °C to generate the difluoromethylhydrazine in situ.
-
Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (a common precursor for 3-trifluoromethylpyrazoles) (1.2 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid.
-
Cyclocondensation: Add the freshly prepared difluoromethylhydrazine solution to the flask containing the dicarbonyl compound.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole.
Causality and Trustworthiness: The choice of an acid catalyst facilitates the initial condensation between one of the carbonyl groups and the hydrazine. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring. In situ generation of the hydrazine is a self-validating system that ensures the highly reactive species is consumed as it is formed, minimizing side reactions and improving safety.
Spectroscopic Characterization
Unambiguous structure determination is paramount. The combination of NMR spectroscopy and mass spectrometry provides a definitive fingerprint of the molecule. The predicted spectral data below are based on characteristic values for fluorinated heterocycles.[3][13]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts (δ) and Coupling Constants (J) | Rationale |
| ¹H NMR | δ 7.5-8.0 (d, 1H, C4-H), δ 6.5-7.0 (d, 1H, C5-H), δ 7.0-7.5 (t, 1H, JHF ≈ 55-60 Hz, N-CHF₂) | The pyrazole protons will appear as doublets. The CHF₂ proton will be a triplet due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | δ -60 to -65 (s, 3F, C-CF₃), δ -90 to -120 (d, 2F, JFH ≈ 55-60 Hz, N-CHF₂) | The CF₃ group appears as a singlet. The CHF₂ fluorines appear as a doublet due to coupling with the proton. |
| ¹³C NMR | δ 145-155 (q, JCF ≈ 35-40 Hz, C3-CF₃), δ 115-125 (q, JCF ≈ 270 Hz, C-CF₃), δ 105-115 (t, JCF ≈ 240 Hz, N-CHF₂) | Carbon signals are split by adjacent fluorine atoms. The quartet (q) for the C3 and CF₃ carbons and the triplet (t) for the CHF₂ carbon are characteristic. |
| Mass Spec (EI) | M⁺ at m/z = 198 | The molecular ion peak corresponding to the molecular weight. |
| IR Spectroscopy | ~1350 cm⁻¹ (C-F stretch), ~1500-1600 cm⁻¹ (C=N, C=C stretch) | Strong absorptions corresponding to the C-F bonds are expected. |
Reactivity and Derivatization Potential
The electronic landscape of 1-(difluoromethyl)-3-(trifluoromethyl)pyrazole is dominated by the powerful inductive effects of its fluoroalkyl substituents. This renders the pyrazole ring electron-deficient, influencing its reactivity.
-
Acidity: The N-H proton is significantly more acidic than in non-fluorinated pyrazoles, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions.[5]
-
Electrophilic Aromatic Substitution: The ring is deactivated towards classical electrophilic substitution (e.g., nitration, halogenation). Reactions, if they occur, would likely require forcing conditions and direct to the C4 position, the most electron-rich site.
-
Nucleophilic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly if a leaving group is present on the ring.
Potential Derivatization Pathways
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